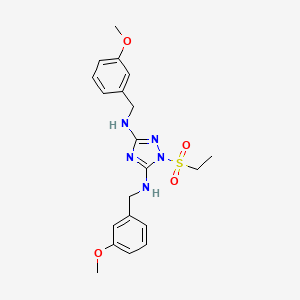![molecular formula C18H21N3O5S B5091740 3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide](/img/structure/B5091740.png)
3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research for its various applications. This compound is also known as DIDS, which is an abbreviation of its chemical name. DIDS is a sulfonamide derivative that is used as a chloride channel blocker and a carbonic anhydrase inhibitor.
作用机制
DIDS functions as a chloride channel blocker by binding to the channel protein and preventing the movement of chloride ions across the membrane. DIDS also functions as a carbonic anhydrase inhibitor by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ions. The mechanism of action of DIDS is complex and involves interactions with various proteins and enzymes.
Biochemical and Physiological Effects:
DIDS has various biochemical and physiological effects, including its ability to block chloride channels, inhibit carbonic anhydrase, and alter the transport of ions across cell membranes. These effects can have significant impacts on various physiological processes, including acid-base regulation, neuronal signaling, and muscle contraction.
实验室实验的优点和局限性
The use of DIDS in lab experiments has several advantages, including its ability to block chloride channels and inhibit carbonic anhydrase, which can provide insights into various physiological processes. However, DIDS also has limitations, including its potential toxicity and the need for expertise in organic chemistry to synthesize the compound.
未来方向
There are several future directions for research on DIDS, including its use as a tool for studying the transport of ions across cell membranes and its potential therapeutic applications. DIDS has been shown to have anti-inflammatory and anti-tumor effects, and further research is needed to explore these potential therapeutic applications. Additionally, research is needed to develop new synthesis methods for DIDS that are more efficient and cost-effective.
Conclusion:
In conclusion, DIDS is a chemical compound that has various scientific research applications, including its use as a chloride channel blocker and a carbonic anhydrase inhibitor. DIDS has a complex mechanism of action and can have significant impacts on various physiological processes. While the use of DIDS in lab experiments has several advantages, it also has limitations, and further research is needed to explore its potential therapeutic applications and to develop new synthesis methods.
合成方法
The synthesis of DIDS involves the reaction of 4-methyl-N-(2-nitrophenyl)benzamide with diethylamine and sulfur dioxide. The reaction results in the formation of DIDS, which is an off-white crystalline powder. The synthesis of DIDS is a complex process that requires expertise in organic chemistry.
科学研究应用
DIDS has various scientific research applications, including its use as a chloride channel blocker, a carbonic anhydrase inhibitor, and a tool for studying the transport of ions across cell membranes. DIDS is commonly used in electrophysiological experiments to block chloride channels and to study the role of these channels in various physiological processes. DIDS is also used as a carbonic anhydrase inhibitor to study the role of this enzyme in acid-base regulation and other physiological processes.
属性
IUPAC Name |
3-(diethylsulfamoyl)-4-methyl-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-4-20(5-2)27(25,26)17-12-14(11-10-13(17)3)18(22)19-15-8-6-7-9-16(15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEDSLFHTXUCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-4-methyl-N-(2-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)
![3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole](/img/structure/B5091664.png)
![1-[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5091667.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5091681.png)


![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5091699.png)
![methyl 4-{[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}benzoate](/img/structure/B5091707.png)
![ethyl 1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5091718.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl] 1-phenyl 1,2-pyrrolidinedicarboxylate](/img/structure/B5091728.png)
![1-(1-benzyl-1H-pyrazol-4-yl)-N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5091736.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5091737.png)
